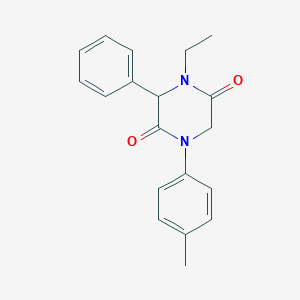
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by targeting and inhibiting specific enzymes involved in the growth and spread of cancer cells.
Mechanism of Action
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a key role in the growth and survival of cancer cells, and by inhibiting their activity, this compound can prevent the cells from proliferating and spreading.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK and ITK activity, the induction of apoptosis (programmed cell death), and the suppression of cytokine production. These effects are thought to contribute to the drug's anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is its specificity for BTK and ITK, which makes it a potentially effective treatment for cancers that are driven by these enzymes. However, like all drugs, this compound has certain limitations, including the potential for off-target effects, toxicity, and resistance.
Future Directions
There are several potential future directions for research on 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, including:
1. Investigating its potential as a treatment for other types of cancer, such as solid tumors.
2. Developing combination therapies that incorporate this compound with other drugs to enhance its efficacy.
3. Exploring its potential use in combination with immunotherapy to enhance the immune response against cancer cells.
4. Investigating the mechanisms of resistance to this compound and developing strategies to overcome it.
Conclusion:
Overall, this compound is a promising new drug that has shown potential as a treatment for various types of cancer. Its specificity for BTK and ITK makes it a potentially effective treatment for cancers that are driven by these enzymes, and there are several potential future directions for research on this drug. However, further studies are needed to fully understand its efficacy, safety, and potential limitations.
Synthesis Methods
The synthesis of 4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves several steps, starting with the reaction between 3,5-dimethylphenylamine and 4-methoxybenzaldehyde to form an intermediate compound. This is then reacted with 4-methylphenylhydrazine to form the final product, which is purified using column chromatography.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that this compound can effectively inhibit the growth and spread of cancer cells, both in vitro and in vivo.
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-5-9-21(10-6-17)27-16-24(29)28(22-14-18(2)13-19(3)15-22)25(26(27)30)20-7-11-23(31-4)12-8-20/h5-15,25H,16H2,1-4H3 |
InChI Key |
DQFKMVUHFHBASP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
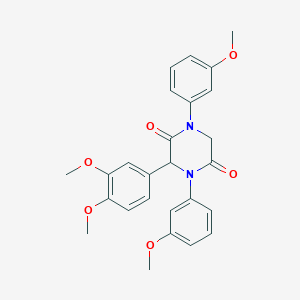
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
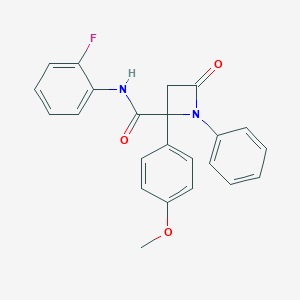
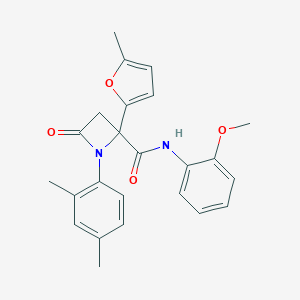
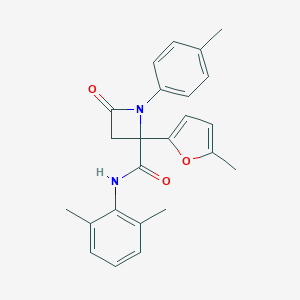

![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
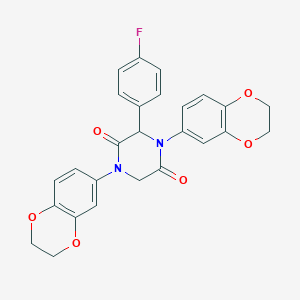


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
